molecular formula C13H8ClF2NO B120233 (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone CAS No. 28910-83-0

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

Cat. No. B120233
CAS RN: 28910-83-0
M. Wt: 267.66 g/mol
InChI Key: DUMGVPIXKALANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff base derivatives, as seen in the first paper, where two new Schiff base derivatives of (2-amino-5-ethyl-thiophen-3-yl)-(2-chloro-phenyl)-methanone were synthesized and characterized . Although the exact synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is not detailed, similar synthetic routes may be applicable, involving the condensation of an amine with an aldehyde or ketone to form the corresponding Schiff base.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) geometry optimization and molecular orbital calculations were also performed to support the structural findings. These techniques could similarly be applied to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone to gain insights into its molecular structure.

Chemical Reactions Analysis

The second paper discusses the synthesis of an Fe (III) complex with an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone . This indicates that the compound can participate in complexation reactions, forming coordination compounds with metal ions. It is reasonable to infer that (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone could also engage in similar chemical reactions, potentially forming complexes with various metal ions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone are not directly reported, the characterization techniques used for related compounds, such as NMR, IR, UV-Visible, and Mossbauer spectral studies, as well as molar conductance and magnetic susceptibility measurements, provide a comprehensive understanding of their properties . These methods could be employed to analyze the physical and chemical properties of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, including its thermal stability, electronic structure, and reactivity.

Scientific Research Applications

Synthesis and Characterization

The research on related chemical compounds, such as the synthesis and characterization of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl variant, provides insight into the methodologies applicable to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. These studies often involve spectral characterization (UV, IR, NMR) and density functional theory (DFT) calculations for structural optimization and understanding of the molecule’s properties, including equilibrium geometry, bonding features, and vibrational wave numbers. Such research aids in comprehending the thermodynamic stability and reactivity of compounds, potentially applicable to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone for various scientific applications, including antibacterial activities as indicated by molecular docking studies (Shahana & Yardily, 2020).

Crystal and Molecular Structure Analysis

Crystal and molecular structure analyses of related chemical compounds, such as 2-aminothiophene derivatives, provide valuable data on the molecular conformation and intramolecular interactions. This type of research is crucial for understanding the structural aspects of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, which can influence its chemical behavior and potential applications in materials science or pharmaceutical research. The analysis typically involves determining the crystal structure, intramolecular hydrogen bonding, and the influence of these factors on molecular conformation (Kubicki et al., 2012).

Antimicrobial and Anticancer Applications

Research on compounds with similar structural motifs has shown potential antimicrobial and anticancer applications. For example, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, highlighting the importance of structural optimization for enhanced biological activity. Such studies suggest potential applications of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone in developing new therapeutic agents, assuming its structural analogs demonstrate similar bioactivities (Hafez et al., 2016).

Synthesis of Organic Compounds for Material Science

The synthesis and characterization of organic compounds like Fe (III) complex of an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone offer insights into the design and development of materials with specific optical or electronic properties. This research is indicative of the broader applicability of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone in material science, particularly in the synthesis of complexes or dyes with unique properties (Mini et al., 2013).

Antioxidant Activity

The exploration of thiazole analogues possessing urea, thiourea, and selenourea functionality for their antioxidant activity showcases the potential for (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone derivatives to act as potent antioxidant agents. This line of research is critical for developing new antioxidants that can mitigate oxidative stress-related diseases (Reddy et al., 2015).

Safety And Hazards

The safety information for “(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone” indicates that it should be handled with care. Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

(2-amino-5-chlorophenyl)-(2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMGVPIXKALANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574303
Record name (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

CAS RN

28910-83-0
Record name (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28910-83-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.